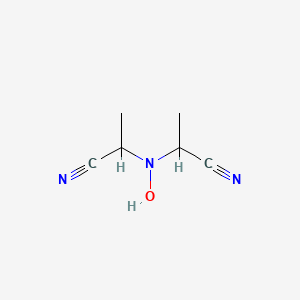
Propionitrile, 2,2'-(hydroxyimino)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionitrile, 2,2’-(hydroxyimino)di- is an organic compound with the molecular formula C3H5NO. It is also known as 2-hydroxypropionitrile or acetocyanohydrin. This compound is a colorless, water-soluble liquid that is used in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
Propionitrile, 2,2’-(hydroxyimino)di- can be synthesized through several methods. One common method involves the reaction of propionitrile with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
CH3CH2CN+NH2OH→CH3CH(OH)CN+H2O
Another method involves the catalytic reduction of acrylonitrile in the presence of a suitable catalyst. This method is often used in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, propionitrile, 2,2’-(hydroxyimino)di- is often produced by the ammoxidation of propanol or propionaldehyde. The reaction involves the following steps:
CH3CH2CH2OH+O2+NH3→CH3CH2CN+3H2O
This method is preferred for large-scale production due to its high yield and cost-effectiveness .
化学反応の分析
Types of Reactions
Propionitrile, 2,2’-(hydroxyimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted nitriles and oximes.
科学的研究の応用
Propionitrile, 2,2’-(hydroxyimino)di- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used as a solvent and a precursor in the production of other chemicals.
作用機序
The mechanism of action of propionitrile, 2,2’-(hydroxyimino)di- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
類似化合物との比較
Similar Compounds
Acetonitrile: A simpler nitrile with the formula CH3CN.
Butyronitrile: A longer-chain nitrile with the formula C4H7N.
Malononitrile: A dinitrile with the formula CH2(CN)2.
Uniqueness
Propionitrile, 2,2’-(hydroxyimino)di- is unique due to its hydroxyl group, which imparts different reactivity compared to other nitriles. This functional group allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
89464-85-7 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
2-[1-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c1-5(3-7)9(10)6(2)4-8/h5-6,10H,1-2H3 |
InChIキー |
VXFQSDQZFFVEQF-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)N(C(C)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



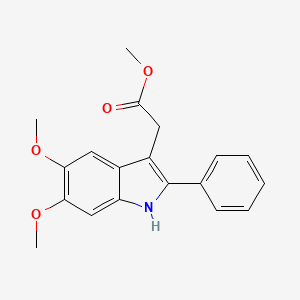
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
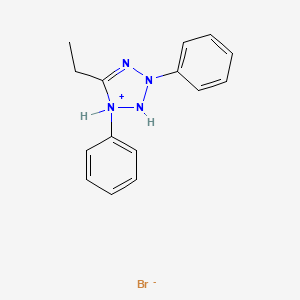
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
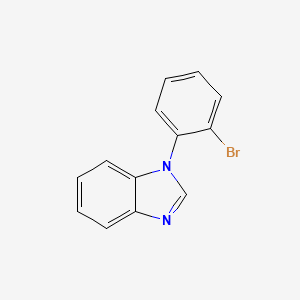
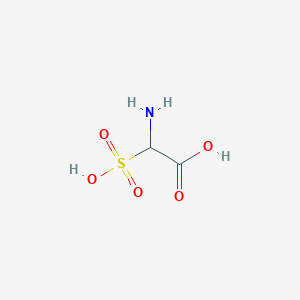
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
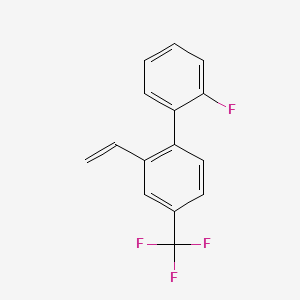
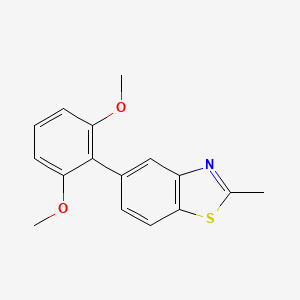
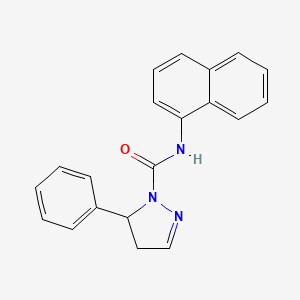
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
